N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide
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Overview
Description
N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a dithiazepane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as an acid chloride or ester, under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a dimethylamine reacts with a suitable leaving group on the benzoxazole ring.
Construction of the Dithiazepane Ring: The dithiazepane ring is formed through a cyclization reaction involving a dithiol and a suitable electrophile, such as a halogenated compound.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The dithiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics, due to its complex molecular structure.
Mechanism of Action
The mechanism by which N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can participate in π-π stacking interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions. The dithiazepane ring provides additional binding sites, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Dimethylamino)ethyl]-1,3-benzoxazole
- 1,2,5-Dithiazepane-5-carboxamide
- N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]acetamide
Uniqueness
N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a benzoxazole and a dithiazepane ring in a single molecule is rare, providing a unique scaffold for the development of new compounds with potentially enhanced biological activity and specificity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-17(2)14-16-11-9-10(3-4-12(11)20-14)15-13(19)18-5-7-21-22-8-6-18/h3-4,9H,5-8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYLVWNHRSECBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCSSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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